![molecular formula C11H9ClN2O2 B2739140 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1401619-21-3](/img/structure/B2739140.png)

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid

Overview

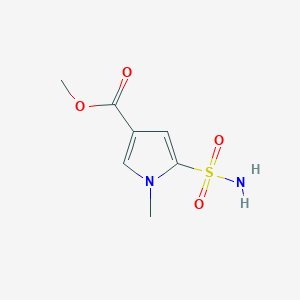

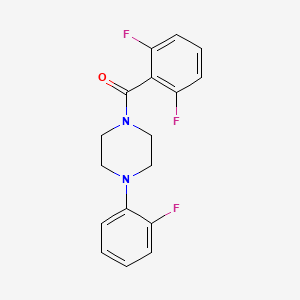

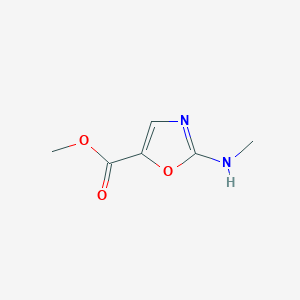

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses .

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications

Antimicrobial Activity

The imidazole ring in this compound contributes to its antimicrobial properties. Researchers have synthesized derivatives of this compound, including thiosemicarbazide and hydrazone derivatives. Thiosemicarbazide derivatives demonstrated varied activity against Gram-positive bacteria, with MIC values ranging from 31.25 to 1000 µg/mL. However, hydrazone derivatives did not exhibit significant antibacterial activity .

Anti-Allergic and Anti-Pruritic Activities

In vivo tests revealed that certain derivatives of this compound possess potent anti-allergic asthma activities. Notably, compounds 3d, 3i, and 3r exhibited stronger anti-allergic effects than levocetirizine. Additionally, compounds 3b, 3g, 3k, 3o, and 3s demonstrated enhanced anti-pruritic activities compared to levocetirizine .

Antipromastigote Activity Against Leishmania

Compound 13, a derivative of this imidazole, displayed promising in vitro antipromastigote activity against Leishmania. Molecular simulation studies indicated that it binds favorably to the LmPTR1 pocket, suggesting its potential as an antileishmanial agent .

Cancer Cell Cytotoxicity

Certain carcinoma cell lines responded positively to this compound. Notably, liver, breast, gastric, and endometrial cancer cell lines showed enlarged growth in the presence of derivatives of 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid .

Indole Derivatives Synthesis

The compound serves as a precursor for indole derivatives. For instance, it can be transformed into azepinoindole through a series of synthetic steps. Indole derivatives are prevalent in various bioactive molecules and pharmaceuticals .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCZWUOWSQEHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2739060.png)

![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2739072.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2739075.png)

![3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2739078.png)